8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Descripción
The compound 8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex heterocyclic molecule featuring an imidazo[2,1-f]purine-dione core. Key substituents include a 3,5-dimethylphenyl group at position 8, methyl groups at positions 1 and 7, and a 2-morpholinoethyl moiety at position 3.
Propiedades
IUPAC Name |
6-(3,5-dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-11-16(2)13-18(12-15)29-17(3)14-28-19-20(24-22(28)29)25(4)23(31)27(21(19)30)6-5-26-7-9-32-10-8-26/h11-14H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJHWHOHFTVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound with a complex structure that has garnered interest in pharmacological research. Its molecular formula is C23H28N6O3 and it has a molecular weight of 436.516 g/mol. This compound is primarily studied for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
- IUPAC Name : 6-(3,5-dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
- CAS Number : 899406-22-5
- Molecular Structure : The compound features a purine core modified by various substituents that may influence its biological activity.
The mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cellular signaling pathways. It may modulate the activity of enzymes or receptors relevant to cancer proliferation and survival.
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit promising anticancer activities. For instance:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell signaling. This suggests that 8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may also possess kinase inhibitory properties .
Enzyme Inhibition
Studies have demonstrated that related compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair:
- Mechanism : The inhibition of DHFR leads to reduced levels of NADP and NADPH within cells, destabilizing the enzyme and ultimately affecting cell growth .
Case Studies
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives based on the imidazo[2,1-f]purine scaffold. These investigations have revealed:
- Selectivity : Some derivatives exhibit selective inhibition towards specific kinases over others.
- Potency : The presence of substituents such as morpholinoethyl groups enhances the potency of these compounds against cancer cell lines.
Comparación Con Compuestos Similares
Core Heterocyclic Systems
- Target Compound : The imidazo[2,1-f]purine-dione core combines fused imidazole and purine rings, creating a rigid, planar structure with multiple hydrogen-bonding sites.
- 1,7-Dimethyl-8-(2-hydroxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (): Shares the same core but substitutes the 3,5-dimethylphenyl and morpholinoethyl groups with a 2-hydroxyethyl chain at position 6. This reduces steric bulk and alters polarity .
- Imazapyr and Imazaquin (): Herbicides with imidazolinone rings instead of purine-dione systems. Their activity stems from inhibition of acetolactate synthase (ALS), a mechanism less likely in the target compound due to structural dissimilarity .
Substituent Effects
*Molecular weights are estimated where explicit data are unavailable.
Physicochemical Properties
- Melting Points : The tetrahydroimidazo-pyridine derivative () melts at 243–245°C, indicating high crystallinity due to strong intermolecular forces. The target compound’s bulky substituents may lower its melting point compared to simpler analogs .
- Solubility: The morpholinoethyl group in the target compound likely enhances water solubility compared to the hydroxyethyl analog (), as morpholine’s tertiary amine can form salts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
